(6-Chloro-4-methoxypyridin-2-yl)methanol
Overview
Description
(6-Chloro-4-methoxypyridin-2-yl)methanol is a chemical compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, a methoxy group at the 4th position, and a hydroxymethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-methoxypyridin-2-yl)methanol typically involves the chlorination of 4-methoxypyridine followed by the introduction of a hydroxymethyl group. One common method includes the following steps:
Chlorination: 4-methoxypyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the 6th position.
Hydroxymethylation: The resulting 6-chloro-4-methoxypyridine is then subjected to a hydroxymethylation reaction using formaldehyde (HCHO) and a base such as sodium hydroxide (NaOH) to introduce the hydroxymethyl group at the 2nd position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: (6-Chloro-4-methoxypyridin-2-yl)formaldehyde or (6-Chloro-4-methoxypyridin-2-yl)carboxylic acid.
Reduction: this compound or (6-Chloro-4-methoxypyridin-2-yl)methylamine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-4-methoxypyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (6-Chloro-4-methoxypyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-4-methoxypyridine): Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
(4-Methoxypyridin-2-yl)methanol: Lacks the chloro group, which may affect its reactivity and biological activity.
(6-Chloro-2-pyridyl)methanol: Lacks the methoxy group, potentially altering its chemical properties and applications.
Uniqueness
(6-Chloro-4-methoxypyridin-2-yl)methanol is unique due to the presence of all three functional groups (chloro, methoxy, and hydroxymethyl) on the pyridine ring. This combination of groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(6-chloro-4-methoxypyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMTYOPQFBAVBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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